molecular formula C33H60LrO6 B1594954 Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium(III) CAS No. 15492-45-2

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium(III)

Cat. No.: B1594954
CAS No.: 15492-45-2
M. Wt: 814.9 g/mol
InChI Key: DOIDXYMTUFSFTB-UHFFFAOYSA-N
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Description

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium(III), is a coordination complex of lutetium This compound is known for its stability and is used in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium (III) typically involves the reaction of lutetium nitrate or lutetium chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in a suitable solvent such as methanol. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired complex .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired 99% purity.

Chemical Reactions Analysis

Types of Reactions: Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium (III) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lutetium oxide.

    Reduction: Reduction reactions can convert the lutetium complex into lower oxidation states, although these reactions are less common.

    Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedionato ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various ligands such as phosphines or amines can be used in substitution reactions.

Major Products:

    Oxidation: Lutetium oxide.

    Reduction: Lower oxidation state lutetium complexes.

    Substitution: New lutetium complexes with different ligands.

Scientific Research Applications

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium (III) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium (III) involves its ability to form stable complexes with various ligands. The lutetium ion interacts with the oxygen atoms of the 2,2,6,6-tetramethyl-3,5-heptanedionato ligands, forming a stable coordination complex. This stability is crucial for its applications in various fields, as it ensures consistent performance and reliability .

Comparison with Similar Compounds

Properties

IUPAC Name

lutetium(3+);2,2,6,6-tetramethylheptane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C11H19O2.Lu/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLFRFWUVAFZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Lu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57LuO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15492-45-2
Record name (OC-6-11)-Tris(2,2,6,6-tetramethyl-3,5-heptanedionato-κO3,κO5)lutetium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15492-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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